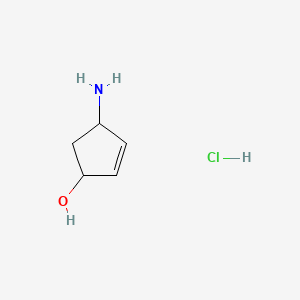
4-Aminocyclopent-2-en-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminocyclopent-2-en-1-ol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is a hydrochloride salt of 4-aminocyclopent-2-en-1-ol, which is a cyclopentene derivative. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclopent-2-en-1-ol;hydrochloride can be achieved through several methods. One common approach involves the enantioselective rearrangement of 4-amino-substituted cyclopentene oxides . This method allows for the production of enantiomerically enriched compounds, which are important for various applications in research and industry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminocyclopent-2-en-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce different amine compounds.
Applications De Recherche Scientifique
4-Aminocyclopent-2-en-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-Aminocyclopent-2-en-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminocyclopent-2-en-1-ylmethanol;hydrochloride: This compound has a similar structure but with an additional hydroxymethyl group.
4-Aminocyclopent-2-en-1-ol: The parent compound without the hydrochloride salt.
Cyclopentene derivatives: Other derivatives of cyclopentene with different functional groups.
Uniqueness
4-Aminocyclopent-2-en-1-ol;hydrochloride is unique due to its specific combination of an amino group and a cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H10ClNO |
|---|---|
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
4-aminocyclopent-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-1-2-5(7)3-4;/h1-2,4-5,7H,3,6H2;1H |
Clé InChI |
ASDHELDJEFXLCH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)


![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
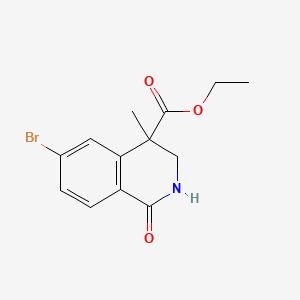
![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
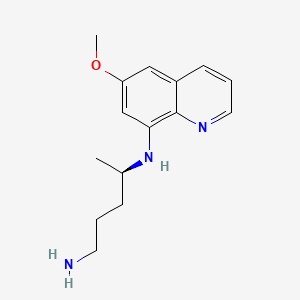
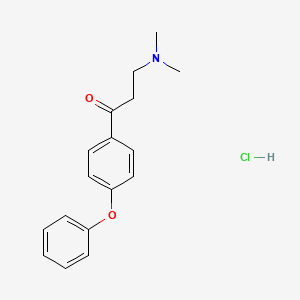


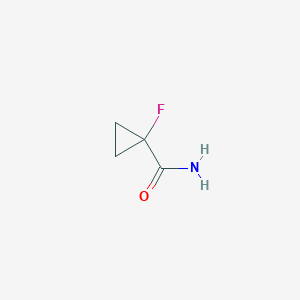
![Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid](/img/structure/B13903382.png)
![1,1-Dimethylethyl 4-[2-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate](/img/structure/B13903398.png)
